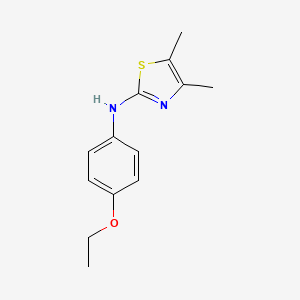

N-(4-ethoxyphenyl)-4,5-dimethyl-1,3-thiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Phenacetin is a pain-relieving and fever-reducing drug, which was widely used following its introduction in 1887 . It is also known historically to be one of the first non-opioid analgesics without anti-inflammatory properties .

Synthesis Analysis

Phenacetin can be synthesized as an example of the Williamson ether synthesis: ethyl iodide, paracetamol, and anhydrous potassium carbonate are heated in 2-butanone to give the crude product, which is recrystallized from water .Molecular Structure Analysis

The molecular structure of Phenacetin consists of an ethoxy (OCH2CH3), a phenyl (-Ph), an acetamide (NHC=O) and an acetyl group (O=CCH3) .Chemical Reactions Analysis

Phenacetin’s ether is usually cleaved to leave paracetamol (acetaminophen), which is the clinically relevant analgesic . A minority of the time the acetyl group is removed from the amine, producing carcinogenic p-phenetidine .Physical And Chemical Properties Analysis

Phenacetin has a density of 1.24 g/cm3, a melting point of 134 to 137.5 °C, and a solubility in water of 0.766 g/L at 25 °C .Aplicaciones Científicas De Investigación

N-(4-ethoxyphenyl)-4,5-dimethyl-1,3-thiazol-2-amine has a wide range of applications in scientific research. It has been used as a tool for the synthesis of other compounds, as a reagent for the determination of various compounds, and as a ligand for the study of various biological processes. In addition, it has been used as a catalyst in organic synthesis and as a building block for the synthesis of various pharmaceuticals.

Mecanismo De Acción

Target of Action

The targets of a compound depend on its chemical structure and properties. For instance, N-(4-ethoxyphenyl)acetamide, also known as Phenacetin , is known to act on the sensory tracts of the spinal cord and has a depressant action on the heart .

Mode of Action

The interaction of a compound with its targets can lead to various biochemical changes. For Phenacetin, it acts as an analgesic and antipyretic, reducing pain and fever .

Biochemical Pathways

The compound can affect various biochemical pathways. For example, Phenacetin’s analgesic effects are due to its actions on the sensory tracts of the spinal cord .

Result of Action

The molecular and cellular effects of a compound’s action can vary widely. For Phenacetin, it has a depressant action on the heart, where it acts as a negative inotrope .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(4-ethoxyphenyl)-4,5-dimethyl-1,3-thiazol-2-amine has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has a high affinity for certain proteins and biomolecules. In addition, it is relatively non-toxic and has a low cost. However, there are some limitations to its use in laboratory experiments. For example, it is not very stable in aqueous solutions, and it can be difficult to separate from other compounds.

Direcciones Futuras

There are many potential future directions for the use of N-(4-ethoxyphenyl)-4,5-dimethyl-1,3-thiazol-2-amine in scientific research. One possibility is to use it as a tool for the synthesis of other compounds, such as pharmaceuticals. In addition, it could be used as a reagent for the determination of various compounds, and as a ligand for the study of various biological processes. Furthermore, it could be used as a catalyst in organic synthesis, and as a building block for the synthesis of various pharmaceuticals. Finally, it could be used in the development of new drugs, as well as in the study of gene expression and other biochemical processes.

Métodos De Síntesis

N-(4-ethoxyphenyl)-4,5-dimethyl-1,3-thiazol-2-amine can be synthesized in several ways. The most common method is to react 4-ethoxyphenylmagnesium bromide with dimethylthiazol-2-amine in aqueous ethanol. This reaction is typically conducted at room temperature, and the product is then isolated via vacuum distillation. Other methods of synthesis involve the use of other reagents such as pyridine, dimethylformamide, and tetrahydrofuran.

Safety and Hazards

Propiedades

IUPAC Name |

N-(4-ethoxyphenyl)-4,5-dimethyl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2OS/c1-4-16-12-7-5-11(6-8-12)15-13-14-9(2)10(3)17-13/h5-8H,4H2,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPSSYNIAVMTWFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2=NC(=C(S2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-phenylbutanamide](/img/structure/B2950601.png)

![9-[1-(Benzotriazol-1-yl)-2-phenylethyl]carbazole](/img/structure/B2950604.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2950605.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2950613.png)

![7-benzoyl-5-[(2-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2950620.png)

![2-(1,3-Benzothiazol-2-yl)-2-[2-[[4-(morpholin-4-ylmethyl)phenyl]methoxy]pyrimidin-4-yl]acetonitrile;2,2,2-trifluoroacetic acid](/img/structure/B2950622.png)